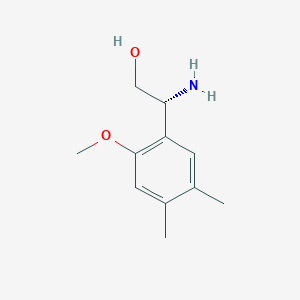

(r)-2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol

Description

Properties

Molecular Formula |

C11H17NO2 |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

(2R)-2-amino-2-(2-methoxy-4,5-dimethylphenyl)ethanol |

InChI |

InChI=1S/C11H17NO2/c1-7-4-9(10(12)6-13)11(14-3)5-8(7)2/h4-5,10,13H,6,12H2,1-3H3/t10-/m0/s1 |

InChI Key |

KDFMZSGPXPNLST-JTQLQIEISA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1C)OC)[C@H](CO)N |

Canonical SMILES |

CC1=CC(=C(C=C1C)OC)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Asymmetric Hydrogenation of Ketone Precursors

One prominent method involves the asymmetric hydrogenation of a ketone precursor, specifically 4-methoxybenzylmethylketone derivatives, followed by amination to yield the chiral amino alcohol.

Reaction Setup:

The ketone (e.g., 4-methoxybenzylmethylketone) is combined with (R)-(+)-methylbenzylamine in methanol as solvent. A platinum oxide catalyst (PtO₂) is used to facilitate hydrogenation under a hydrogen atmosphere at approximately 60 °C for about 12 hours.Workup and Purification:

After completion, the catalyst is filtered off. The filtrate is evaporated to a yellow oil, which is dissolved in ethanol. Hydrochloric acid in ethanol is added dropwise, causing the solution to turn red and precipitate crystals. These crystals are collected, washed, and refluxed in acetone to improve purity. The final crystals are filtered and washed with acetone.Yield and Purity:

The yield reported is approximately 59.9%. Gas chromatography (GC) analysis ensures chemical and optical purity, with the diastereomeric impurity kept below 0.4%. Repeated acetone reflux purification is used if impurity levels are higher.

| Step | Conditions | Outcome |

|---|---|---|

| Hydrogenation | PtO₂ catalyst, MeOH, 60 °C, 12h | Chiral amino alcohol intermediate |

| Acidification & Precipitation | HCl/EtOH, room temp, 1h | Crystalline product |

| Reflux Purification | Acetone, reflux 1h | Purified crystals |

| Yield | - | ~59.9% |

| Purity | GC chemical & optical purity | Diastereomer <0.4% |

Multi-Step Synthetic Routes via Amide and Sulfonamide Intermediates

Another approach involves preparing amide intermediates followed by chlorosulfonation and conversion to sulfonamides, which are then transformed into the target amino alcohol.

Subsequent Steps:

The sulfonamide intermediates undergo further transformations, including hydrogenation and crystallization steps similar to those described in 2.1, to obtain the final chiral amino alcohol.Advantages:

This method allows for the introduction of specific functional groups and stereocontrol through intermediate formation, potentially improving overall yield and purity.

Catalytic Asymmetric Synthesis Using Palladium and Other Catalysts

Patent literature describes processes involving palladium(II) acetate as a catalyst in the presence of bases such as triethylamine or sodium carbonate in solvents like acetonitrile, ethanol, or tetrahydrofuran mixtures.

Process Scale and Yield:

These processes have been demonstrated on kilogram scales with yields ranging from 60% to over 80%, often without requiring extensive purification steps.Example:

The preparation of related amino acid derivatives involves reacting methyl esters with amino intermediates under palladium catalysis, followed by isolation via filtration and crystallization.

Synthesis via Chiral Amino Alcohol Intermediates

Other methods involve the synthesis of optically active 2-amino-1-phenylethanol derivatives, which can be adapted to the 2-methoxy-4,5-dimethylphenyl substituted analog.

Outcome:

Efficient production of the (R)-enantiomer with high enantiomeric excess, suitable for further functionalization or direct application.

Comparative Analysis of Preparation Methods

Summary of Research Findings

The asymmetric hydrogenation method using platinum oxide catalyst is a well-established route providing moderate yields (~60%) with good optical purity after purification steps.

Multi-step synthetic routes involving amide and sulfonamide intermediates allow for functional group manipulation and stereochemical control but may be more complex and time-consuming.

Palladium-catalyzed processes offer scalable and efficient synthesis with high yields and minimal purification, suitable for industrial applications.

Use of chiral auxiliaries or catalysts in the synthesis of amino alcohol derivatives ensures high enantiomeric excess and is adaptable to various substituted phenyl groups.

Purification techniques such as recrystallization from acetone and ethanol, along with chromatographic methods, are critical to achieving the required chemical and optical purity.

Scientific Research Applications

®-2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups contribute to its hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include amino-substituted ethanol derivatives with variations in aromatic substituents. Key differences lie in the type, position, and electronic effects of these substituents, which influence physicochemical properties and biological interactions.

Table 1: Structural Comparison of (R)-2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol and Analogs

Physicochemical Properties

- Lipophilicity and Solubility : The methoxy and methyl groups in the target compound enhance lipophilicity compared to halogenated analogs (e.g., fluoro or chloro derivatives). This may improve membrane permeability but reduce aqueous solubility .

Biological Activity

(R)-2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol, also known as a derivative of 2-amino-1-phenylethanol, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure and is associated with various therapeutic applications, particularly in the context of receptor modulation and enzyme inhibition.

- Molecular Formula : C11H17NO

- Molecular Weight : 195.262 g/mol

- CAS Number : 1213090-60-8

- Purity : 98% .

The biological activity of (R)-2-amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol is primarily linked to its interaction with specific receptors and enzymes:

- Dopamine Receptor Modulation :

- Enzyme Inhibition :

Table 1: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| D3 Dopamine Receptor Agonism | EC50: 278 ± 62 nM | |

| PKMYT1 Inhibition | IC50: Varies by derivative | |

| Antiproliferative Activity | Significant against various cancer cell lines |

Case Study 1: D3 Receptor Agonism

A study conducted to identify novel D3 receptor agonists utilized (R)-2-amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol in a high-throughput screening assay. The compound demonstrated a significant agonist effect with an EC50 value of 278 nM, indicating its potential role in the treatment of conditions like schizophrenia and Parkinson's disease where D3 receptor modulation is beneficial .

Case Study 2: Antiproliferative Effects

In another investigation focused on cancer therapeutics, the compound was tested against various cancer cell lines. Results indicated that it exhibited strong antiproliferative effects, particularly in breast cancer cells (MDA-MB-231), with some derivatives showing IC50 values below 10 µM. This suggests that structural modifications could enhance its efficacy against specific cancers .

Discussion

The biological activity of (R)-2-amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol highlights its potential as a therapeutic agent in neurological disorders and oncology. Its selective action on dopamine receptors and ability to inhibit key enzymes involved in cell cycle regulation positions it as a compound worthy of further investigation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis to retain the (R)-configuration. A common approach is to start with a substituted phenyl ethanolamine precursor and employ stereoselective reduction or enzymatic resolution. For example, refluxing with methanol and sulfuric acid (as described in similar syntheses ) can optimize yields. Key parameters include temperature control (90–110°C), solvent polarity, and catalyst choice (e.g., chiral auxiliaries like BINOL derivatives ). Monitor reaction progress via TLC or HPLC to adjust stoichiometry and minimize side products.

Q. How should researchers safely handle and store this compound to prevent degradation or hazards?

- Methodological Answer : Follow OSHA and GHS guidelines:

- Storage : Use airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .

- Handling : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to mitigate inhalation risks, as aromatic amines may release toxic vapors .

- Spills : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washing to prevent environmental contamination .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm stereochemistry and substituent positions. Look for methoxy (~δ 3.3 ppm) and dimethylphenyl proton signals .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) with polar mobile phases (hexane/isopropanol) to verify enantiomeric purity (>98% for pharmacological studies) .

- X-ray Crystallography : Resolve absolute configuration, as demonstrated in similar ethanolamine solvates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Validate assay conditions (pH, temperature, cell lines) across studies. For example, discrepancies in IC₅₀ values may arise from differences in neuronal cell models (e.g., SH-SY5Y vs. PC12 cells) .

- Meta-Analysis : Use databases like PubChem or ECHA to aggregate bioactivity data and identify outliers .

- Mechanistic Studies : Employ siRNA knockdown or competitive binding assays to isolate target interactions (e.g., trace amine-associated receptors) .

Q. What computational strategies are suitable for modeling the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to receptors like TAAR1. Parameterize the methoxy and dimethyl groups for van der Waals interactions .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers, focusing on the ethanolamine moiety’s solvation .

- QSAR : Develop models using MOE or RDKit to correlate substituent effects (e.g., methoxy position) with activity .

Q. How can enantiomeric purity be maintained during large-scale synthesis, and what analytical methods detect impurities?

- Methodological Answer :

- Process Optimization : Use immobilized enzymes (e.g., lipases) for kinetic resolution to minimize racemization .

- Analytics :

- Chiral SFC : Superior to HPLC for separating diastereomers with sub-1% detection limits .

- CD Spectroscopy : Confirm optical rotation ([α]²⁵D) against certified standards .

- DoE Studies : Apply factorial design to evaluate temperature/pH effects on enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.